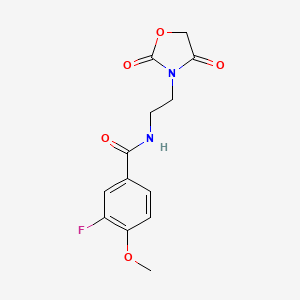

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a benzamide derivative characterized by:

- Benzamide core: Substituted at the 3-position with fluorine and the 4-position with methoxy.

- Oxazolidinone moiety: A 2,4-dioxooxazolidine ring linked via an ethyl chain to the benzamide nitrogen.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O5/c1-20-10-3-2-8(6-9(10)14)12(18)15-4-5-16-11(17)7-21-13(16)19/h2-3,6H,4-5,7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZCTJKOCJIIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)COC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a methoxy group, a fluorine atom, and an oxazolidinone moiety. Its chemical formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

Table 1: Anticancer Activity Against Various Cell Lines

These results indicate that the compound exhibits potent cytotoxic effects, comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in the G1 phase, thereby preventing the progression of cancer cells through the cell cycle.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study 1: In Vivo Efficacy

In a study conducted on xenograft models using A-549 cells, treatment with this compound resulted in significant tumor reduction compared to control groups. The study demonstrated a tumor volume reduction of approximately 60% after four weeks of treatment.

Study 2: Combination Therapy

Research has also explored the efficacy of combining this compound with other chemotherapeutic agents. When used in conjunction with doxorubicin, there was a notable enhancement in anticancer activity, suggesting a synergistic effect that could lead to improved therapeutic outcomes.

Comparison with Similar Compounds

Key Structural Features of Analogs

The compound shares structural motifs with several benzamide derivatives documented in the literature. A comparative analysis is provided below:

Functional Group and Physicochemical Comparisons

- Fluorine Substitution: The 3-fluoro group in the target compound enhances electronegativity and lipophilicity, akin to diflufenican’s 2,4-difluorophenyl group .

- Heterocyclic Moieties: The 2,4-dioxooxazolidine ring distinguishes the target compound from analogs like 1,3,4-oxadiazoles (e.g., 1373938-52-3) and triazole-thiones (e.g., compounds [7–9]). Oxazolidinones are rigid, planar structures that favor hydrogen bonding via carbonyl groups, unlike the sulfur-containing triazole-thiones, which exhibit tautomerism .

- Spectral Signatures: IR spectra of related triazole-thiones ([7–9]) lack C=O stretching (~1660–1680 cm⁻¹) but show C=S bands (~1247–1255 cm⁻¹), whereas the target compound’s oxazolidinone would display strong C=O vibrations near 1700–1750 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.